2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride
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Overview
Description
2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group, a chlorophenoxy group, and an ethan-1-ol moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride typically involves multiple steps One common method starts with the chlorination of phenol to produce 5-chlorophenol This intermediate is then reacted with ethylene oxide to form 2-(5-chlorophenoxy)ethanol
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[2-(aminomethyl)-5-chlorophenoxy]acetaldehyde, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)phenol
- 5-chloro-2-(aminomethyl)phenol
- 2-(aminomethyl)-5-chlorophenol
Uniqueness
2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it more versatile in chemical reactions and biological interactions compared to its similar counterparts.
Properties
CAS No. |
2763754-70-5 |
---|---|
Molecular Formula |
C9H13Cl2NO2 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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